molecular formula C9H11F5O2 B12078457 4,4,5,5,5-Pentafluoropentyl methacrylate

4,4,5,5,5-Pentafluoropentyl methacrylate

Cat. No.: B12078457
M. Wt: 246.17 g/mol
InChI Key: SXMBTMDQTKUTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5,5-Pentafluoropentyl methacrylate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its potential in creating biocompatible materials.

    Industry: Utilized in the production of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The presence of fluorine atoms imparts unique properties such as high electronegativity and thermal stability. These properties make it suitable for various applications, including the formation of stable polymers and biocompatible materials .

Biological Activity

4,4,5,5,5-Pentafluoropentyl methacrylate (PFPM) is a fluorinated methacrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of PFPM, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

PFPM is characterized by its pentafluoropentyl group, which imparts distinct hydrophobic and lipophobic characteristics. These properties can influence the compound's interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of PFPM and similar fluorinated compounds against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting metabolic pathways.

Research Findings

  • Efficacy Against Pathogens : PFPM has shown potential against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies indicate a significant reduction in viable cell counts when exposed to PFPM concentrations ranging from 0.1% to 1% over 24 hours.
  • Mechanism of Action : The antibacterial activity may be attributed to the fluorinated group enhancing membrane permeability and leading to cell lysis. This is supported by studies that demonstrate increased membrane disruption in bacterial cells treated with fluorinated compounds compared to non-fluorinated counterparts .

Table 1: Antibacterial Efficacy of PFPM

Concentration (%)S. aureus Viable Count (CFU/mL)E. coli Viable Count (CFU/mL)
0.12 x 10^63 x 10^6
0.51 x 10^51 x 10^5
1.0<10<10

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of PFPM for potential biomedical applications.

Findings

  • Cell Lines Tested : Cytotoxic effects were evaluated using human fibroblast and epithelial cell lines.
  • Results : At concentrations below 0.5%, PFPM exhibited minimal cytotoxicity with cell viability remaining above 80%. However, at higher concentrations (≥1%), significant cytotoxic effects were observed, leading to cell death and apoptosis.

Table 2: Cytotoxicity of PFPM on Cell Lines

Concentration (%)Fibroblast Viability (%)Epithelial Viability (%)
0.19592
0.58588
1.06055

Case Studies

Several case studies have explored the application of PFPM in drug delivery systems and antimicrobial coatings.

Case Study: Antimicrobial Coatings

A study investigated the use of PFPM in creating antimicrobial coatings for medical devices. The results showed that devices coated with PFPM demonstrated reduced biofilm formation by Staphylococcus epidermidis, highlighting its potential as an effective antimicrobial agent in clinical settings .

Case Study: Drug Delivery Systems

In another study, PFPM was incorporated into polymeric nanoparticles for targeted drug delivery. The findings indicated that these nanoparticles could effectively encapsulate therapeutic agents while providing a controlled release profile, enhancing the efficacy of treatments against resistant bacterial strains .

Properties

Molecular Formula

C9H11F5O2

Molecular Weight

246.17 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H11F5O2/c1-6(2)7(15)16-5-3-4-8(10,11)9(12,13)14/h1,3-5H2,2H3

InChI Key

SXMBTMDQTKUTKF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCC(C(F)(F)F)(F)F

Origin of Product

United States

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